FTY720-Mitoxy
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Overview
Description
FTY720-Mitoxy is a FTY720 analog that acts as a novel stimulator of the activity of the protein phosphatase 2A (PP2A), targeting mitochondria.
Scientific Research Applications
Neuroprotection in Parkinson's Disease and Related Disorders
FTY720-Mitoxy, a derivative of FTY720, shows promise in neuroprotective applications, particularly for Parkinson's disease (PD) and related disorders. Studies have demonstrated that this compound and its derivatives can increase the expression of microRNAs, which play a role in reducing synucleinopathy and dopaminergic neuron loss in PD (Vargas-Medrano et al., 2019).
Metabolic Stability and Blood-Brain-Barrier Penetration
This compound has shown metabolic stability and the ability to penetrate the blood-brain barrier. This is important for its potential therapeutic application in neurological disorders. It produces metabolites similar to FTY720 but without phosphorylated species that cause immunosuppression, making it a candidate for further preclinical assessment (Enoru et al., 2016).
Application in Multiple System Atrophy (MSA)
In studies related to multiple system atrophy (MSA), this compound demonstrated the ability to reduce synucleinopathy and neuroinflammation, restore behavior and mitochondria function, and increase the expression of neurotrophic factors like GDNF in mouse models. This suggests its potential use in treating MSA and related synucleinopathies (Vidal-Martínez et al., 2019).
Effects on Oligodendroglia Cell Cultures in MSA
This compound has been shown to increase the expression of trophic factors and myelin protein in OLN-93 oligodendroglia cell cultures, which are associated with MSA-like α-synuclein and oxidative stress. This finding highlights its potential application in demyelinating disorders (Vargas-Medrano et al., 2019).
Properties
CAS No. |
1604816-11-6 |
---|---|
Molecular Formula |
C40H51BrNO3P |
Molecular Weight |
704.72 |
IUPAC Name |
(3-((1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)amino)-3-oxopropyl)triphenylphosphonium bromide |
InChI |
InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H |
InChI Key |
QKRJUTPJMQBOLJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(CCC(NC(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)=O)(CO)CO)C=C1.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FTY720-Mitoxy; FTY720 Mitoxy; FTY720Mitoxy; FTY-720-Mitoxy; FTY 720 Mitoxy; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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